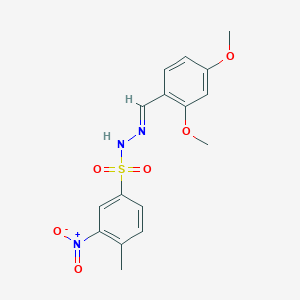![molecular formula C14H20N2O3S B5802442 N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mécanisme D'action
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 acts by binding to specific enzymes and receptors in the body, thereby modulating their activity. One of its primary targets is PKC, which plays a key role in cell growth, differentiation, and apoptosis. By inhibiting PKC, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 can induce cell death in cancer cells. It also modulates the activity of TRPM8, a channel that is involved in the sensation of cold and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell death by inhibiting PKC and activating caspases, which are enzymes that play a key role in apoptosis. It also inhibits the growth and migration of cancer cells by modulating the activity of various signaling pathways. In sensory neurons, it modulates the activity of TRPM8, thereby affecting the sensation of cold and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has several advantages for lab experiments. It is a highly specific inhibitor of PKC, making it useful for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that it can induce cell death in cancer cells, making it a promising candidate for further development. Another area of interest is its role in sensory neurons. Researchers are studying the function of TRPM8 in various physiological processes, and N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 could be a useful tool for investigating this channel. Finally, there is interest in developing new synthetic methods for N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 that could improve its solubility and reduce its toxicity.
Méthodes De Synthèse
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to yield N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Applications De Recherche Scientifique
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been studied extensively for its potential applications in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it useful for studying various biological processes. For example, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been used to study the role of protein kinase C (PKC) in cancer cells. It has also been used to investigate the function of the transient receptor potential melastatin 8 (TRPM8) channel in sensory neurons.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h7-10,12,16H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQTHLAFJEVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)





![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
